molecular formula C7H4N4O B160224 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138904-48-0

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B160224
M. Wt: 160.13 g/mol
InChI Key: DQMFWVDDYHMRGL-UHFFFAOYSA-N
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Description

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Tautomeric Behavior

  • Synthesis of Triaryl Derivatives : The compound participates in reactions with chalcones in DMF, leading to triaryl derivatives with different tautomeric forms in DMSO solution. This tautomeric behavior depends on the nature of aryl substituents in chalcone building blocks (Kolosov et al., 2014).

Biological Applications

  • Angiotensin II Receptor Antagonists : Derivatives of the compound showed potent in vitro angiotensin II antagonism. Structural modifications, such as removing the carboxylic acid and altering the heteroaromatic system, were crucial for their activity (Shiota et al., 1999).
  • Antimicrobial and Antitumor Activity : Various derivatives of the compound have been synthesized and tested for antimicrobial and antitumor activities. Specific modifications led to compounds with potent in vitro and in vivo activities (Deshmukh et al., 2016), (El-Enany et al., 2011).

Synthesis of Novel Compounds

  • Synthesis of 4,7-Dihydropyrazolo[1,5-a]Pyrimidines : The compound has been used as a precursor for the synthesis of novel compounds with potential biological activities. These compounds were synthesized under various conditions and tested for their potential applications (Gol et al., 2019).

Potential as PET Imaging Agent

  • Development of PET Tumor Imaging Agents : Derivatives of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile have been designed and synthesized as candidates for tumor detection using positron emission tomography (PET). These compounds have shown promising results in biodistribution studies (Xu et al., 2012).

Pharmaceutical Applications

  • Anti-Proliferative Agents : Some derivatives were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. Compounds showed moderate to potent activity, highlighting their potential as therapeutic agents (Attia et al., 2019).

Safety And Hazards

The safety and hazards associated with “7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” are not detailed in the available resources .

properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-10-11-6(12)1-2-9-7(5)11/h1-2,4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMFWVDDYHMRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565954
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS RN

138904-48-0
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NH Metwally, MS Mohamed, EA Ragb - Bioorganic Chemistry, 2019 - Elsevier
A novel series of pyrazolo[1,5-a]pyrimidines were synthesized and proved by their spectral and elemental analysis, some elected of the newly synthesized compounds were examined …
Number of citations: 49 www.sciencedirect.com
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
The hybridization of hits, identified by complementary fragment and high throughput screens, enabled the discovery of the first series of potent inhibitors of mitochondrial branched-chain …
Number of citations: 35 pubs.acs.org
H Mukaiyama, T Nishimura, H Shiohara… - Chemical and …, 2007 - jstage.jst.go.jp
We synthesized a series of novel 2-anilinopyrazolo [1, 5-a] pyrimidine derivatives and evaluated their ability to inhibit c-Src kinase; 7-(2-amino-2-methylpropylamino)-5-cyclopropyl-2-(3, …
Number of citations: 36 www.jstage.jst.go.jp
DN Lyapustin, IV Marusich, DF Fayzullina… - Chemistry of …, 2023 - Springer
A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines was developed. The use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum's acid made …
Number of citations: 5 link.springer.com
MM El-Enany, MM Kamel, OM Khalil… - European Journal of …, 2011 - eurjchem.com
A novel series of pyrazolo[1,5- a ]pyrimidine-3-carbonitriles substituted with 7-amino, 7-substituted amino and 5-substituted amino groups was synthesized. Some of the newly …
Number of citations: 19 eurjchem.com
H Mukaiyama, T Nishimura, S Kobayashi… - Bioorganic & medicinal …, 2008 - Elsevier
To improve the in vitro potency of the c-Src inhibitor 1a and to address its hERG liability, a structure–activity study was carried out, focusing on two regions of the lead compound. The …
Number of citations: 54 www.sciencedirect.com
Y Miyake, Y Itoh, A Hatanaka, Y Suzuma… - Bioorganic & Medicinal …, 2019 - Elsevier
Histone lysine demethylases (KDMs) have drawn much attention as targets of therapeutic agents. KDM5 proteins, which are Fe(II)/α-ketoglutarate-dependent demethylases, are …
Number of citations: 29 www.sciencedirect.com
JA Borthwick, N Ancellin, SM Bertrand… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors of mitochondrial branched chain aminotransferase (BCATm), identified using fragment screening, are described. This was carried out using a combination of STD-NMR, …
Number of citations: 26 pubs.acs.org
CC Santarossa - 2020 - digitalcommons.rockefeller.edu
Cytoplasmic dynein is a AAA (ATPase Associated with various Activities) motor protein that transports cellular cargoes towards the microtubule minus-end. Despite its essential role in …
Number of citations: 0 digitalcommons.rockefeller.edu
CC Santarossa, KJ Mickolajczyk, JB Steinman… - Cell Chemical …, 2021 - cell.com
Cytoplasmic dyneins are AAA (ATPase associated with diverse cellular activities) motor proteins responsible for microtubule minus-end-directed intracellular transport. Dynein's …
Number of citations: 3 www.cell.com

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